Cas no 1443328-91-3 (Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate)
Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate
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- MDL: MFCD18911421
- Inchi: 1S/C12H13F3O3/c1-2-17-11(16)4-3-5-18-8-6-9(13)12(15)10(14)7-8/h6-7H,2-5H2,1H3
- InChI Key: CMCHUTMPKWWGNF-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)CCCOC1=CC(F)=C(F)C(F)=C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB432785-1g |
Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate; . |
1443328-91-3 | 1g |
€1621.70 | 2024-08-03 | ||
| abcr | AB432785-5g |
Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate |
1443328-91-3 | 5g |
€1373.40 | 2023-09-04 | ||
| abcr | AB432785-1 g |
Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate |
1443328-91-3 | 1g |
€544.10 | 2022-06-10 | ||
| abcr | AB432785-5 g |
Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate |
1443328-91-3 | 5g |
€1,251.90 | 2022-06-10 | ||
| Crysdot LLC | CD12142613-1g |
Ethyl 4-(3,4,5-trifluorophenoxy)butanoate |
1443328-91-3 | 97% | 1g |
$437 | 2024-07-23 | |
| Crysdot LLC | CD12142613-5g |
Ethyl 4-(3,4,5-trifluorophenoxy)butanoate |
1443328-91-3 | 97% | 5g |
$1177 | 2024-07-23 |
Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate Suppliers
Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate
Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate (CAS No. 1443328-91-3): A Comprehensive Overview
Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate, identified by its CAS number 1443328-91-3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This ester derivative exhibits a unique structural framework that has garnered attention for its potential applications in drug development and synthetic chemistry. The presence of a trifluorophenoxy group and a butanoate moiety contributes to its distinct chemical properties, making it a valuable candidate for further exploration.
The compound's structure, featuring a trifluorophenoxy substituent attached to a butanoate ester, imparts both lipophilicity and electronic characteristics that are conducive to interactions with biological targets. The trifluoromethyl group enhances the compound's metabolic stability and binding affinity, which are critical factors in the design of novel therapeutic agents. Such features have positioned Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate as a promising intermediate in the synthesis of pharmacologically active molecules.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in drug discovery. The trifluorophenoxy group, in particular, has been extensively studied for its ability to modulate pharmacokinetic properties and improve drug efficacy. Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate leverages these benefits, making it a versatile building block for the development of new drugs targeting various diseases.
In the realm of synthetic organic chemistry, Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate serves as a key intermediate in the preparation of more complex molecules. Its reactivity allows for further functionalization, enabling chemists to tailor its properties for specific applications. The butanoate ester component provides a handle for subsequent chemical transformations, such as hydrolysis or amidation, which are commonly employed in drug synthesis.
The pharmaceutical industry has shown considerable interest in fluorinated compounds due to their enhanced biological activity and improved pharmacological profiles. Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate aligns with this trend by incorporating a trifluorophenoxy group into its structure. This modification not only enhances the compound's solubility and bioavailability but also influences its interaction with biological targets. Such attributes make it an attractive candidate for further investigation in drug development pipelines.
Current research initiatives are exploring the potential of Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate in the treatment of neurological disorders. Studies have indicated that fluorinated aromatic compounds can exhibit neuroprotective properties by modulating neurotransmitter activity and reducing oxidative stress. The unique structural features of this compound suggest that it may interfere with pathogenic mechanisms associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.
Additionally, Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate has been investigated for its anti-inflammatory effects. The presence of the trifluorophenoxy group enables it to interact with inflammatory pathways, potentially reducing cytokine production and alleviating inflammatory responses. Preclinical studies have demonstrated promising results in models of acute and chronic inflammation, paving the way for further clinical trials.
The synthesis of Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate involves multi-step organic reactions that highlight the compound's synthetic utility. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the trifluorophenoxy moiety efficiently. These methods not only improve yield but also minimize byproduct formation, ensuring high purity standards necessary for pharmaceutical applications.
The growing interest in fluorinated compounds has spurred innovation in synthetic methodologies tailored to their unique requirements. Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate exemplifies this trend by serving as a model compound for developing new synthetic routes. These advancements contribute to the broader goal of making fluorinated drugs more accessible and cost-effective to produce.
In conclusion, Ethyl 4-(3,4,5-trifluoro-phenoxy)butanoate (CAS No. 1443328-91-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its structural features make it an ideal candidate for synthesizing novel therapeutic agents targeting neurological and inflammatory disorders. The ongoing exploration of its pharmacological properties underscores its importance as a building block in modern drug discovery efforts.
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